molecular formula C15H13NO2 B12856684 N-(3'-Formyl[1,1'-biphenyl]-3-yl)acetamide

N-(3'-Formyl[1,1'-biphenyl]-3-yl)acetamide

Cat. No.: B12856684
M. Wt: 239.27 g/mol
InChI Key: UNFCMXRFMBUDTP-UHFFFAOYSA-N
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Description

N-(3’-Formyl[1,1’-biphenyl]-3-yl)acetamide is an organic compound with a complex structure that includes a biphenyl core substituted with a formyl group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3’-Formyl[1,1’-biphenyl]-3-yl)acetamide typically involves the reaction of 3’-formylbiphenyl with acetamide under specific conditions. One common method is the Vilsmeier-Haack reaction, which involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the formyl group on the biphenyl ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3’-Formyl[1,1’-biphenyl]-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: 3’-Carboxy[1,1’-biphenyl]-3-yl)acetamide.

    Reduction: 3’-Hydroxy[1,1’-biphenyl]-3-yl)acetamide.

    Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

N-(3’-Formyl[1,1’-biphenyl]-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3’-Formyl[1,1’-biphenyl]-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The biphenyl core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3’-Formyl[1,1’-biphenyl]-3-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the formyl group can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions.

Biological Activity

N-(3'-Formyl[1,1'-biphenyl]-3-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a biphenyl structure with a formyl group at the meta position relative to an acetamide group. This configuration is significant for its interactions with biological targets.

  • Molecular Formula : C15H13NO
  • Molecular Weight : 239.27 g/mol

The presence of the formyl group allows for hydrogen bonding capabilities, while the biphenyl structure contributes to the compound's rigidity and stability, enhancing its potential for specific molecular interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The formyl group can engage in covalent bonding with nucleophilic sites in proteins and enzymes, potentially leading to modulation or inhibition of their activities. The biphenyl structure may facilitate interactions with hydrophobic regions within biological membranes or proteins, contributing to its overall biological effects .

Anticancer Properties

Recent studies have indicated promising anticancer properties of this compound derivatives. For instance, a related compound showed significant cytotoxic effects against liver cancer cell lines (HepG2) with an IC50 value of 1.43 µM, indicating potent selective action against cancer cells compared to normal liver cells (IC50 = 36.27 µM) .

Table 1: Cytotoxicity Data of Related Compounds

Compound NameCell LineIC50 (µM)Selectivity Ratio
Compound IHepG21.4325.36
Compound IIMCF-710.51-
This compoundTHLE-236.27-

Mechanistic Studies

Mechanistic investigations have revealed that derivatives of this compound induce apoptosis in cancer cells. For example, treated HepG2 cells exhibited a significant increase in early and late apoptotic cell populations compared to untreated controls .

Figure 1: Apoptosis Induction in HepG2 Cells

  • Early Apoptosis: Increased from 0.55% (control) to 29.13% (treated)
  • Late Apoptosis: Increased from 0.13% (control) to 15.52% (treated)

Case Studies

A case study involving the synthesis and evaluation of this compound derivatives highlighted their selective cytotoxicity against specific cancer cell lines while demonstrating reduced toxicity towards normal cells . Further studies are needed to elucidate the full spectrum of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

N-[3-(3-formylphenyl)phenyl]acetamide

InChI

InChI=1S/C15H13NO2/c1-11(18)16-15-7-3-6-14(9-15)13-5-2-4-12(8-13)10-17/h2-10H,1H3,(H,16,18)

InChI Key

UNFCMXRFMBUDTP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC=CC(=C2)C=O

Origin of Product

United States

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